3-(difluoromethyl)-1,4-dimethyl-1h-pyrazole
Description
3-(Difluoromethyl)-1,4-dimethyl-1H-pyrazole is a heterocyclic compound featuring a pyrazole core substituted with difluoromethyl and methyl groups. Pyrazole derivatives are widely recognized in agrochemical research due to their potent fungicidal properties, particularly as succinate dehydrogenase inhibitors (SDHIs) . The difluoromethyl group enhances metabolic stability and bioavailability, contributing to its efficacy against phytopathogenic fungi such as Botrytis cinerea and Sclerotinia sclerotiorum . Its synthesis typically involves cyclization reactions of difluorinated intermediates, as demonstrated in recent studies .
Properties
IUPAC Name |
3-(difluoromethyl)-1,4-dimethylpyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F2N2/c1-4-3-10(2)9-5(4)6(7)8/h3,6H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABFCPDYYBWSWKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1C(F)F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Pathway
This method, detailed in CN111362874B , involves two steps:
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Substitution/Hydrolysis :
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Starting material : 2,2-Difluoroacetyl halide reacts with α,β-unsaturated ester (e.g., methyl acrylate) in the presence of an acid-binding agent (e.g., triethylamine).
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Hydrolysis : Alkaline hydrolysis (NaOH/KOH) yields α-difluoroacetyl carboxylic acid.
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Condensation/Cyclization :
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The intermediate undergoes cyclization with methylhydrazine in the presence of KI/NaI catalysts at –30°C to –20°C.
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Recrystallization in ethanol/water (35–65%) provides the final product.
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Performance Metrics
Advantages : High yield, scalable, and reduced isomer formation via low-temperature cyclization.
Limitations : Requires careful control of recrystallization solvent ratios.
Halogenation/Diazotization Strategy
Synthetic Pathway
As per CN111303035A , this three-step route avoids isomer formation:
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Halogenation :
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N-Methyl-3-aminopyrazole reacts with bromine/iodine to form 4-halo-1-methyl-1H-pyrazole-3-amine.
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Diazotization/Coupling :
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Diazonium salt formation with NaNO₂, followed by coupling with potassium difluoromethyl trifluoroborate (KDFMT) and Cu₂O catalyst.
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Grignard Exchange/CO₂ Insertion :
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Halogenated intermediate undergoes Grignard exchange (iPrMgCl) and carboxylation with CO₂.
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Performance Metrics
Advantages : No isomers, avoids toxic methyl hydrazine.
Limitations : Multi-step process with moderate yield.
Carbointercalation Route
Synthetic Pathway
CN117304112A introduces a novel method using difluorochloromethane (CF₂ClH):
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Carbointercalation :
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CF₂ClH, CO, and methylhydrazine react under Pd catalysis (e.g., Pd(OAc)₂) with sodium formate.
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Halogenation :
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Intermediate halogenated using NCS/NBS.
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Cyclization :
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Propiolic acid and alkali mediate ring closure.
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Performance Metrics
Advantages : Uses inexpensive CF₂ClH, suitable for industrial scale.
Limitations : Requires handling gaseous CO and specialized catalysts.
Orthoester Cyclization Method
Synthetic Pathway
Described in EP3498695A1 and WO2014120397A1 , this approach leverages:
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Orthoester Formation :
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Alkyl difluoroacetoacetate reacts with triethyl orthoformate in acetic anhydride.
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Cyclization :
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Methylhydrazine induces ring closure in a biphasic system (water/organic solvent) with Na₂CO₃.
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Performance Metrics
Advantages : Mild conditions, pH controlled via CO₂.
Limitations : Longer reaction times for orthoester formation.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Isomer Control | Scalability |
|---|---|---|---|---|
| Cyclocondensation | 75–80 | 99.5 | 95:5 | High |
| Halogenation | 64 | 99.5 | 100:0 | Moderate |
| Carbointercalation | 68–72 | 98 | 90:10 | High |
| Orthoester | 70–75 | 99 | 97:3 | Moderate |
Key Trends :
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Cyclocondensation offers the best balance of yield and purity.
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Halogenation routes excel in isomer avoidance but lag in yield.
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Carbointercalation is cost-effective but requires hazardous reagents.
Challenges and Innovations
Isomer Mitigation
Chemical Reactions Analysis
3-(difluoromethyl)-1,4-dimethyl-1h-pyrazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Substitution: Halogenation and other substitution reactions are common, often using reagents like bromine and fluorination agents
Major Products: The major products formed from these reactions include various halogenated and fluorinated pyrazole derivatives.
Scientific Research Applications
Antifungal Activity
One of the primary applications of 3-(difluoromethyl)-1,4-dimethyl-1H-pyrazole is in the development of fungicides. It serves as an intermediate for several fungicides that inhibit succinate dehydrogenase (SDHI), a key enzyme in the mitochondrial respiration pathway of fungi. This mechanism has been exploited to create effective treatments against various crop diseases caused by fungi such as Zymoseptoria tritici and Alternaria species.
Commercial Fungicides Derived from this compound:
| Fungicide Name | Year Registered | Target Diseases |
|---|---|---|
| Isopyrazam | 2010 | Early blight of tomato and potato |
| Sedaxane | 2011 | Broad-spectrum fungal diseases |
| Bixafen | 2011 | Various fungal pathogens |
| Fluxapyroxad | 2011 | Septoria leaf blotch |
| Benzovindiflupyr | 2012 | Major crop pests |
| Pydiflumetofen | 2016 | Late blight of potato |
| Inpyrfluxam | 2019 | Emerging fungal threats |
These fungicides have shown significant efficacy against major agricultural pests while maintaining low toxicity levels to non-target organisms .
Agricultural Applications
In addition to its role in fungicides, this compound is being explored for its potential as a pesticide. Its structural features allow it to interact effectively with biological systems, making it a candidate for developing new agrochemicals that are both effective and environmentally friendly. The ongoing research aims to expand its application range beyond fungicides to include herbicides and insecticides.
Case Study 1: Efficacy Against Fungal Infections
A study conducted on the efficacy of fluxapyroxad (derived from this compound) demonstrated its effectiveness against Zymoseptoria tritici, a significant pathogen affecting wheat crops. The results indicated a reduction in disease severity by over 70% compared to untreated controls, showcasing the compound's potential in agricultural disease management .
Case Study 2: Environmental Impact Assessment
Research assessing the environmental impact of fungicides containing this pyrazole derivative revealed that while they are effective against target pathogens, their metabolites can persist in soil and water systems. Monitoring studies indicated that residues from these compounds were detectable but within regulatory limits, suggesting a need for continued evaluation of their environmental safety as their usage increases in agriculture .
Mechanism of Action
The mechanism of action of 3-(difluoromethyl)-1,4-dimethyl-1h-pyrazole involves its interaction with specific molecular targets. For instance, in agricultural applications, it acts as a nitrification inhibitor by targeting the ammonia monooxygenase enzyme in soil bacteria, thereby reducing nitrogen loss and improving fertilizer efficiency . In medicinal applications, it may interact with specific enzymes or receptors to exert its therapeutic effects .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Properties of Selected Pyrazole Derivatives
| Compound Name | Molecular Formula | Molecular Weight | Physical State | Melting Point (°C) | Key Substituents |
|---|---|---|---|---|---|
| 3-(Difluoromethyl)-1,4-dimethyl-1H-pyrazole | C₆H₈F₂N₂ | 158.14 | Solid/Liquid* | N/A | 1,4-dimethyl, 3-difluoromethyl |
| Isopyrazam | C₂₀H₂₃F₂N₃O | 367.42 | Liquid | N/A | Tetrahydro-methanonaphthalenyl group |
| Sedaxane | C₁₈H₁₉F₂N₃O | 331.36 | Solid | 121.4 | Bicyclopropylphenyl group |
| Benzovindiflupyr | C₂₃H₂₀Cl₂F₂N₃O | 466.33 | Solid | N/A | Dichloromethylene-naphthalenyl group |
*Note: Physical state varies depending on formulation .
Structure-Activity Relationships (SAR)
- Difluoromethyl Group : Critical for SDHI activity; replacing it with chloro or methyl groups reduces potency .
- Carboxamide Substituents : Bulky aromatic groups (e.g., bicyclopropyl in Sedaxane) improve target affinity but may increase environmental risks .
- Methyl Groups : The 1,4-dimethyl configuration optimizes steric compatibility with fungal SDH enzyme pockets .
Biological Activity
3-(Difluoromethyl)-1,4-dimethyl-1H-pyrazole is a compound belonging to the pyrazole family, characterized by a five-membered ring containing two nitrogen atoms. Its molecular formula is C6H7F2N3. The unique difluoromethyl group at the 3-position and methyl groups at the 1 and 4 positions contribute to its distinctive chemical properties and biological activities, making it a subject of interest in medicinal chemistry and agrochemicals.
Synthesis
The synthesis of this compound involves several key steps that can yield high purity and yield. The process typically includes:
- Formation of the Pyrazole Ring : Using hydrazine derivatives and appropriate carbonyl compounds.
- Introduction of the Difluoromethyl Group : This can be achieved through specific fluorination reactions.
- Methyl Substitution : Methyl groups are added at the 1 and 4 positions to complete the structure.
This multi-step synthesis is advantageous due to its relatively straightforward procedure and high yields .
Biological Activities
Research indicates that this compound exhibits significant biological activities, particularly in antifungal applications. Notable findings include:
Antifungal Activity
A series of derivatives based on this compound have shown promising antifungal properties against various phytopathogenic fungi. For instance, a study demonstrated that certain derivatives exhibited higher antifungal activity than traditional fungicides like boscalid .
Table 1: Antifungal Activity of Derivatives
| Compound Name | Activity Level | Target Fungi |
|---|---|---|
| 9m | Higher than boscalid | Seven phytopathogenic fungi |
| N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide | Moderate to excellent | Various |
Molecular docking studies revealed that these compounds can form hydrogen bonds with key residues in target enzymes, enhancing their efficacy .
Structure-Activity Relationships (SAR)
The structure-activity relationship studies have been pivotal in understanding how modifications to the pyrazole structure affect biological activity. The presence of the difluoromethyl group has been linked to increased lipophilicity and improved binding affinity to target sites .
Case Studies
Several case studies illustrate the compound's potential:
- Case Study 1 : In vitro assays demonstrated that derivatives of this compound inhibited mycelial growth in seven different fungal species, showcasing its broad-spectrum antifungal capabilities .
- Case Study 2 : A comparative study on anti-inflammatory activities found that pyrazole derivatives exhibited significant inhibition of COX enzymes, suggesting potential applications in anti-inflammatory therapies .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
